Cas no 72418-40-7 (3-phenyl-1,2-oxazole-5-carbaldehyde)
3-phenyl-1,2-oxazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3-Phenylisoxazole-5-carbaldehyde
- 3-phenyl-1,2-oxazole-5-carbaldehyde
- 5-Isoxazolecarboxaldehyde, 3-phenyl-
- A866266
- 3-phenyl-5-isoxazolecarbaldehyde
- AKOS005169220
- PS-3818
- 3-Phenylisoxazole-5-aldehyde
- 72418-40-7
- 3-phenyl-isoxazole-5-aldehyde
- SY081356
- Z1255356994
- MFCD09817543
- SCHEMBL1312698
- EN300-155270
- CS-0085261
- DTXSID60463657
- 3-Phenylisoxazole-5-carboxaldehyde
- FT-0683802
- 3-Phenylisoxazole-5-carboxaldehyde, 97%
- SZXMDUKWIYIKKS-UHFFFAOYSA-N
- DB-074561
- STL414833
- 3-Phenylisoxazole-5-carboxaldehyde 97%
-
- MDL: MFCD09817543
- Inchi: 1S/C10H7NO2/c12-7-9-6-10(11-13-9)8-4-2-1-3-5-8/h1-7H
- InChI Key: SZXMDUKWIYIKKS-UHFFFAOYSA-N
- SMILES: O1C(C=O)=CC(C2C=CC=CC=2)=N1
Computed Properties
- Exact Mass: 173.04800
- Monoisotopic Mass: 173.047678466g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 178
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 43.1Ų
Experimental Properties
- Density: 1.216
- Melting Point: 73-77 °C
- Boiling Point: 361.5°C at 760 mmHg
- Flash Point: 172.4°C
- Refractive Index: 1.588
- PSA: 43.10000
- LogP: 2.15410
3-phenyl-1,2-oxazole-5-carbaldehyde Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
3-phenyl-1,2-oxazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X44775-1g |
3-Phenylisoxazole-5-carbaldehyde |
72418-40-7 | 95% | 1g |
¥1094.0 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X44775-250mg |
3-Phenylisoxazole-5-carbaldehyde |
72418-40-7 | 95% | 250mg |
¥412.0 | 2023-09-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 717827-1G |
3-phenyl-1,2-oxazole-5-carbaldehyde |
72418-40-7 | 1g |
¥921.62 | 2023-11-27 | ||
| Matrix Scientific | 063777-500mg |
3-Phenylisoxazole-5-carbaldehyde |
72418-40-7 | 500mg |
$237.00 | 2023-09-10 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD172896-250mg |
3-Phenylisoxazole-5-carbaldehyde |
72418-40-7 | 95% | 250mg |
¥429.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD172896-1g |
3-Phenylisoxazole-5-carbaldehyde |
72418-40-7 | 95% | 1g |
¥1140.0 | 2024-04-18 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD172896-5g |
3-Phenylisoxazole-5-carbaldehyde |
72418-40-7 | 95% | 5g |
¥3801.0 | 2024-04-18 | |
| TRC | P322123-100mg |
3-phenylisoxazole-5-carbaldehyde |
72418-40-7 | 100mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P322123-500mg |
3-phenylisoxazole-5-carbaldehyde |
72418-40-7 | 500mg |
$ 135.00 | 2022-06-03 | ||
| TRC | P322123-1g |
3-phenylisoxazole-5-carbaldehyde |
72418-40-7 | 1g |
$ 230.00 | 2022-06-03 |
3-phenyl-1,2-oxazole-5-carbaldehyde Suppliers
3-phenyl-1,2-oxazole-5-carbaldehyde Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on 3-phenyl-1,2-oxazole-5-carbaldehyde
3-Phenyl-1,2-oxazole-5-carbaldehyde (CAS No. 72418-40-7): Properties, Applications, and Market Insights
3-Phenyl-1,2-oxazole-5-carbaldehyde (CAS No. 72418-40-7) is a versatile organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This oxazole derivative features a phenyl group attached to the 3-position of the 1,2-oxazole ring, with a formyl group at the 5-position, making it a valuable intermediate in synthetic chemistry. Its unique structure contributes to its reactivity and potential applications in drug discovery and material science.
The growing interest in heterocyclic compounds like 3-phenyl-1,2-oxazole-5-carbaldehyde stems from their diverse biological activities. Researchers are particularly focused on its role as a building block for bioactive molecules, especially in the development of anti-inflammatory and antimicrobial agents. Recent studies have explored its potential in creating novel small-molecule inhibitors targeting specific enzymes, aligning with the current trend in precision medicine and targeted drug design.
From a synthetic chemistry perspective, 3-phenyl-1,2-oxazole-5-carbaldehyde offers multiple reactive sites for further functionalization. The aldehyde group at position 5 allows for condensation reactions, while the oxazole ring provides stability to the structure. This dual functionality makes it particularly useful in multicomponent reactions, a hot topic in green chemistry that emphasizes atom economy and reduced waste generation.
The compound's physicochemical properties have been extensively studied. With a molecular formula of C10H7NO2 and a molecular weight of 173.17 g/mol, 3-phenyl-1,2-oxazole-5-carbaldehyde typically appears as a pale yellow crystalline solid. Its solubility profile shows moderate solubility in common organic solvents like ethanol, dichloromethane, and dimethyl sulfoxide, but limited solubility in water, which is crucial information for formulation scientists.
In the pharmaceutical industry, 3-phenyl-1,2-oxazole-5-carbaldehyde derivatives are being investigated for their potential as kinase inhibitors, addressing the growing demand for treatments in oncology and autoimmune diseases. The compound's scaffold has shown promise in modulating various biological pathways, making it a subject of numerous patent applications in recent years. This aligns with the increasing focus on personalized medicine and the search for novel drug candidates with improved specificity.
The agrochemical sector has also shown interest in oxazole-based compounds like 3-phenyl-1,2-oxazole-5-carbaldehyde. Researchers are exploring its derivatives as potential plant growth regulators and pest control agents, responding to the global need for more sustainable agricultural solutions. The compound's structural features allow for the development of products with potentially lower environmental impact, a key consideration in modern green chemistry approaches.
From a market perspective, the demand for specialty chemicals like 3-phenyl-1,2-oxazole-5-carbaldehyde has been steadily increasing. The global market for fine chemicals and pharmaceutical intermediates is projected to grow significantly, driven by the expansion of the pharmaceutical and agrochemical industries in emerging economies. Manufacturers are focusing on developing efficient synthetic routes to meet the growing demand while maintaining high purity standards.
Quality control of 3-phenyl-1,2-oxazole-5-carbaldehyde typically involves advanced analytical techniques. High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to ensure product purity and confirm structural integrity. These quality assurance measures are critical for researchers and industries that require high-purity compounds for their applications.
Storage and handling recommendations for 3-phenyl-1,2-oxazole-5-carbaldehyde include keeping the compound in a cool, dry place, protected from light and moisture. While not classified as hazardous under standard conditions, proper laboratory practices should always be followed when working with organic compounds. The stability of this oxazole derivative makes it suitable for long-term storage when proper conditions are maintained.
Recent advancements in synthetic methodology have improved the accessibility of 3-phenyl-1,2-oxazole-5-carbaldehyde. Modern catalytic systems and flow chemistry approaches have reduced reaction times and improved yields, addressing common challenges in heterocyclic compound synthesis. These developments are particularly relevant to researchers looking for efficient ways to incorporate this scaffold into their molecular designs.
The intellectual property landscape surrounding 3-phenyl-1,2-oxazole-5-carbaldehyde and its derivatives continues to expand. Numerous patents have been filed in recent years covering its synthetic methods and potential applications, particularly in medicinal chemistry. This reflects the compound's importance in current drug discovery efforts and the competitive nature of pharmaceutical research.
Environmental considerations for 3-phenyl-1,2-oxazole-5-carbaldehyde production are becoming increasingly important. Manufacturers are implementing green chemistry principles to minimize waste and reduce the environmental footprint of synthetic processes. This includes exploring biocatalytic routes and alternative solvents, responding to the growing demand for sustainable chemical production methods.
Future research directions for 3-phenyl-1,2-oxazole-5-carbaldehyde are likely to focus on expanding its applications in materials science. The compound's potential as a precursor for functional materials, such as organic semiconductors or metal-organic frameworks, represents an exciting frontier. This aligns with the broader scientific community's interest in developing novel materials for energy storage and electronic applications.
For researchers working with 3-phenyl-1,2-oxazole-5-carbaldehyde, proper characterization is essential. Comprehensive spectral data, including 1H NMR, 13C NMR, and mass spectrometry information, should be obtained to confirm the identity and purity of the compound. These analytical techniques are standard practice in modern chemical research and development.
The commercial availability of 3-phenyl-1,2-oxazole-5-carbaldehyde has improved in recent years, with several specialty chemical suppliers offering the compound in various quantities. This increased accessibility supports its growing use in academic and industrial research settings, facilitating innovation across multiple scientific disciplines.
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